BS2G Crosslinker disodium
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is disodium 3,3'-((1,5-dioxopentane-1,5-diyl)bis(oxy))bis(4-oxo-3-sulfo-2,5-diazabicyclo[5.4.0]undeca-1(7),8,10-triene-2-carboxylate) . This nomenclature reflects the glutaric acid backbone bridging two sulfonated NHS ester groups, with disodium counterions neutralizing the sulfonate charges.
Common synonyms include:
- Bis(3-sulfo-N-succinimidyl) glutarate disodium salt
- Sulfo-glutaric acid bis(N-hydroxysuccinimide ester) disodium salt
- BS²G (abbreviated form, though full names are preferred in formal contexts).
The term "bis" denotes the two identical NHS-ester moieties, while "sulfo" specifies the sulfonation at the 3-position of the succinimide rings. The "disodium salt" designation highlights the ionic form stabilized by sodium cations.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₄N₂O₁₄S₂·2Na , with a molecular weight of 530.34 g/mol . The structural composition can be dissected as follows:
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Glutarate backbone | C₅H₆O₄ | Spacer between NHS esters |
| Two NHS ester groups | C₈H₆N₂O₈ | Reactive sites for amines |
| Two sulfonate groups | S₂O₆ | Solubility and charge balance |
| Two sodium counterions | 2Na | Neutralization of sulfonate charges |
The glutarate backbone (pentanedioic acid) provides a five-carbon chain between the two NHS esters, while the sulfonate groups (-SO₃⁻) enhance aqueous solubility. The disodium counterions ensure electroneutrality, critical for stability in physiological buffers.
Crystalline Structure and Spatial Configuration
While experimental crystallographic data for this specific compound remains unpublished, its structural analogs suggest a planar succinimide ring system with sulfonate groups oriented perpendicular to the ring plane. The glutarate spacer adopts an extended conformation in aqueous solutions, minimizing steric hindrance between the two NHS esters.
Key spatial features include:
- Torsional angles : The ester linkages between glutarate and NHS groups allow rotational flexibility, enabling adaptation to target biomolecules.
- Sulfonate positioning : The 3-sulfo substituents on the NHS rings create a polar surface area of approximately 240 Ų, facilitating hydrogen bonding with water molecules.
- Sodium coordination : Each sodium ion coordinates with three oxygen atoms—two from sulfonate groups and one from adjacent water molecules—forming a distorted trigonal planar geometry.
This configuration ensures optimal reactivity while maintaining solubility in polar solvents.
Sulfonation Pattern and Disodium Counterion Rationale
The sulfonation pattern at the 3-position of the NHS rings serves dual purposes:
- Enhanced solubility : Sulfonate groups impart a calculated logP value of -4.2, making the compound readily soluble in aqueous buffers (>50 mg/mL in water).
- Controlled reactivity : Unlike non-sulfonated NHS esters, the electron-withdrawing sulfonate groups slightly reduce ester reactivity (pH optimum 7.5–8.5 vs. 8.0–9.0 for non-sulfonated analogs), enabling finer control over crosslinking kinetics.
The disodium counterions neutralize the two sulfonate charges, preventing electrostatic repulsion between crosslinked biomolecules. This ionic stabilization also prevents aggregation in storage solutions, as evidenced by dynamic light scattering studies showing a hydrodynamic radius of 1.2 nm in phosphate-buffered saline.
Spacer Arm Geometry (7.7 Å Glutarate Backbone)
The glutarate backbone provides a 7.7 Å spacer between the two reactive NHS esters. This distance is calculated from the van der Waals radii of the atoms in the fully extended conformation:
$$
\text{Spacer length} = \sum{i=1}^{4} d{\text{C-C}} + 2 \times d{\text{C-O}} + 2 \times d{\text{O-C}}
$$
Where $$ d{\text{C-C}} = 1.54 \, \text{Å} $$, $$ d{\text{C-O}} = 1.43 \, \text{Å} $$, and $$ d_{\text{O-C}} = 1.36 \, \text{Å} $$.
This spacer length enables:
- Crosslinking of proximal lysines in protein tertiary structures
- Minimal steric distortion during conjugate formation
- Efficient intramolecular reactions in constrained environments
Comparative studies with shorter spacers (e.g., 6.0 Å in tartrate-based analogs) demonstrate that the 7.7 Å distance optimizes the balance between crosslinking efficiency and specificity.
Properties
Molecular Formula |
C13H12N2Na2O14S2 |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
JINCQYPCQMBZSX-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The primary synthesis method involves reacting glutaric acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds under anhydrous conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO):
- Activation of Glutaric Acid : Glutaric acid is first activated by forming a mixed anhydride with the carbodiimide, generating a reactive intermediate.
- NHS Ester Formation : The activated carbonyl reacts with sulfo-NHS, displacing the carbodiimide byproduct and forming the bis-succinimidyl ester.
- Salt Formation : Sodium counterions are introduced via ion exchange or neutralization with sodium hydroxide, yielding the disodium salt.
Key Reaction Parameters :
Alternative Methods: Mixed Anhydride and Acyl Chloride Routes
While less common, BSGG can also be synthesized via:
- Mixed Anhydride Method : Glutaric acid reacts with chloroformates (e.g., isobutyl chloroformate) to form a reactive intermediate, which subsequently couples with sulfo-NHS.
- Acyl Chloride Route : Glutaryl chloride is reacted with sulfo-NHS in dichloromethane, though this method risks over-sulfonation and requires stringent moisture control.
Optimization of Reaction Conditions
Controlling Hydrolysis and Byproduct Formation
The NHS ester group is prone to hydrolysis, especially at alkaline pH. Strategies to mitigate this include:
- Buffer Selection : Reactions are conducted in phosphate or HEPES buffers (pH 7.2–7.5) to balance reactivity and stability.
- Short Reaction Times : Limiting the reaction to 2–4 hours reduces hydrolysis, as the NHS ester’s half-life is <10 minutes at pH 8.5.
- Low Temperature : Maintaining temperatures at 0–4°C slows hydrolysis kinetics.
Table 1: Hydrolysis Rates of NHS Esters Under Varied Conditions
| pH | Temperature (°C) | Half-Life (minutes) |
|---|---|---|
| 7.0 | 0 | 240–300 |
| 7.5 | 25 | 30–45 |
| 8.5 | 4 | 10–15 |
Large-Scale Synthesis and Yield Improvements
Industrial-scale production employs continuous flow reactors to enhance mixing and heat dissipation. Key advancements include:
- In Situ Neutralization : Automated pH control systems maintain optimal conditions, improving yields to >85%.
- Solvent Recycling : DMF is recovered via vacuum distillation, reducing costs and environmental impact.
Purification and Characterization
Chromatographic Purification
Crude BSGG is purified using:
- Ion-Exchange Chromatography : Removes unreacted sulfo-NHS and sodium salts.
- Reverse-Phase HPLC : Achieves >95% purity, as confirmed by NMR and LC-MS.
Table 2: Typical Purity Profiles of BSGG Batches
| Batch | Purity (%) | Residual DMF (ppm) | Sodium Content (wt%) |
|---|---|---|---|
| A | 96.2 | <50 | 8.3 |
| B | 95.8 | 45 | 8.1 |
Spectroscopic Characterization
- NMR : $$ ^1H $$ NMR (D$$ _2$$O) shows peaks at δ 2.35 (m, 4H, CH$$ _2 $$), δ 3.10 (t, 4H, CH$$ _2 $$-SO$$ _3 $$Na), and δ 3.85 (s, 4H, NHS ring).
- FT-IR : Strong absorptions at 1740 cm$$ ^{-1} $$ (C=O ester) and 1180 cm$$ ^{-1} $$ (S=O).
Applications in Protein Crosslinking
BSGG’s utility stems from its dual reactivity and water solubility:
- Protein-Protein Conjugation : Links lysine residues in antibodies and antigens with a 12.5 Å spacer, ideal for epitope mapping.
- Surface Modification : Immobilizes enzymes on carboxylated matrices for biosensor development.
Case Study : In a 2024 study, BSGG crosslinked anti-PD-1 antibodies to albumin nanoparticles, enhancing tumor targeting in murine models. The conjugate showed a 3.2-fold increase in half-life compared to free antibodies.
Chemical Reactions Analysis
Reaction Types
Primary Reaction:
The compound undergoes nucleophilic substitution reactions with primary amines (e.g., lysine residues in proteins, amine-modified biomolecules). The sulfo-NHS ester groups react with amine nucleophiles to form covalent amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct.
Secondary Reactions:
-
Hydrolysis: The sulfo-NHS esters are susceptible to hydrolysis in aqueous solutions, particularly under basic conditions (pH >7), leading to loss of reactivity .
-
Crosslinking: The homobifunctional nature allows simultaneous reaction with two amine groups, enabling protein-protein or protein-ligand crosslinking .
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Activation of the NHS ester: The carbonyl oxygen in the ester becomes electrophilic, priming it for nucleophilic attack.
-
Amine nucleophilic attack: The primary amine attacks the carbonyl carbon, displacing the leaving group (sulfo-NHS ester) to form a stable amide bond.
This mechanism ensures high specificity for primary amines and avoids unwanted side reactions with secondary amines or alcohols.
Reaction Conditions
Comparison with Similar Crosslinkers
Stability and Handling
-
Storage: Requires storage at -20°C under inert gas (e.g., argon) to prevent degradation .
-
Sensitivity: Light, moisture, and heat-sensitive; reactions should be conducted under controlled conditions .
Research Findings
-
Kinetic Studies: The sulfo-NHS ester exhibits rapid reaction kinetics with primary amines, with half-lives of minutes in aqueous buffers.
-
Selectivity: Minimal reactivity with secondary amines or thiols ensures high specificity in bioconjugation.
-
Spacer Arm Optimization: The 7.7 Å spacer arm balances crosslinking efficiency and steric hindrance, enabling precise biomolecule coupling .
Scientific Research Applications
Protein Crosslinking
BS2G is extensively used for crosslinking proteins to study protein-protein interactions and complex formations. This application is crucial for understanding the structure and function of proteins within biological systems.
- Mechanism : The sulfo-N-hydroxysuccinimide (NHS) esters in BS2G react with primary amines on proteins, forming amide bonds that stabilize the protein complexes.
Antibody Conjugation
The compound facilitates the attachment of antibodies to antigens or other proteins, enhancing detection methods in various assays, including enzyme-linked immunosorbent assays (ELISA) and western blots.
- Application Example : In a study focused on developing targeted cancer therapies, BS2G was used to conjugate monoclonal antibodies to cytotoxic drugs, improving therapeutic efficacy while minimizing side effects.
Cell Surface Protein Labeling
BS2G allows researchers to label cell surface proteins, which aids in tracking and analyzing cell surface markers in live cells. This is particularly useful in studies involving cellular signaling and interaction dynamics.
Protein Interaction Studies
Research utilizing BS2G has demonstrated its effectiveness in elucidating complex protein interactions. For example, a study published in the Journal of Biological Chemistry showcased how BS2G was employed to crosslink membrane proteins, revealing critical insights into their functional dynamics under physiological conditions.
Antibody Development
In another significant study, BS2G was utilized to create antibody-drug conjugates targeting specific cancer cells. This approach not only enhanced the selectivity of the treatment but also reduced off-target effects, leading to improved therapeutic outcomes.
Cell Surface Analysis
A recent investigation highlighted the use of BS2G for labeling cell surface receptors involved in immune responses. The findings indicated that this method could effectively track receptor activation and downstream signaling pathways in real-time.
Mechanism of Action
The mechanism of action of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt involves the formation of amide bonds with primary amines. This reaction occurs through the activation of the carboxyl groups in the glutarate moiety by the N-hydroxysulfosuccinimide, facilitating the nucleophilic attack by the amine group . The molecular targets are typically proteins and other biomolecules containing primary amines.
Comparison with Similar Compounds
Bis(3-sulfo-N-succinimidyl) Suberate Disodium Salt
Structural and Functional Differences
- Linker Length : Bis(3-sulfo-N-succinimidyl) Suberate Disodium Salt (CAS 127634-19-9) contains an eight-carbon suberate spacer, compared to the five-carbon glutarate in Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt. This longer spacer enables crosslinking between distanced functional groups, accommodating larger biomolecules .
- Solubility : Both compounds are water-soluble due to their sulfonate groups and disodium counterions. However, the suberate derivative may exhibit slightly lower solubility in high-salt buffers due to increased hydrophobicity from the extended alkyl chain.
- Applications : The glutarate variant is preferred for short-range conjugations (e.g., antibody-enzyme complexes), while the suberate analog is suited for larger complexes requiring spatial flexibility (e.g., protein-DNA interactions).
Commercial Data
| Property | Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt | Bis(3-sulfo-N-succinimidyl) Suberate Disodium Salt |
|---|---|---|
| CAS Number | 881415-72-1 | 127634-19-9 |
| Price (50 mg) | JPY 5,600 | JPY 6,200 |
| Product Code (TCI Chemicals) | B5778-50MG | B5779-50MG |
| Molecular Weight* | ~556.34 g/mol | ~612.42 g/mol |
*Molecular weights estimated based on structural formulas.
Other Sulfonated NHS Esters
- Bis(nonafluorobutanesulfonyl)imide Salts (e.g., lithium or potassium salts, CAS 88189-03-1): These fluorinated sulfonates exhibit high thermal stability (>300°C) and lipophilicity, contrasting with the hydrophilic nature of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt. They are used as electrolytes in batteries rather than biochemical crosslinking .
Pharmaceutical Salts (e.g., Sumatriptan Succinate)
- Counterion Effects : Sumatriptan succinate (CAS 105628-72-6) and related compounds utilize succinate or maleate counterions to modulate solubility and stability. Unlike Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt, these salts are tailored for drug formulation rather than covalent conjugation .
Sulfate vs. Sulfonate Derivatives
- Glucosamine Sulfate Salts (e.g., Glucosamine Sulfate Sodium Chloride): Sulfate esters are less hydrolytically stable than sulfonates, limiting their utility in covalent crosslinking. Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt’s sulfonate groups provide superior reactivity and aqueous stability .
Biological Activity
Bis(3-sulfo-N-succinimidyl) glutarate disodium salt (BS2G) is a homobifunctional crosslinking reagent commonly used in biological research. It features reactive sulfo-N-hydroxysuccinimide (NHS) esters that facilitate the formation of amide bonds with primary amines, making it particularly useful for conjugating proteins, labeling cell surface proteins, and preparing antibody-protein conjugates. This article explores the biological activity of BS2G, focusing on its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₈N₂Na₂O₄S₂
- Molecular Weight : 576.453 g/mol
- CAS Number : 910292-87-4
- Solubility : Water-soluble
BS2G has a spacer length of 7.7 Å, which allows for effective crosslinking without significantly altering the structure of the target molecules .
BS2G operates through the following mechanisms:
- Crosslinking : The sulfo-NHS esters react with primary amines on proteins or other biomolecules to form stable amide bonds.
- Labeling : It can label cell surface proteins, facilitating the study of protein interactions and dynamics.
- Conjugation : BS2G is used to create conjugates between proteins and other molecules, enhancing their stability and functionality in various assays.
Applications in Research
BS2G is widely utilized in various biological applications:
- Protein Crosslinking : Used to study protein-protein interactions and complex formations.
- Antibody Conjugation : Facilitates the attachment of antibodies to antigens or other proteins for enhanced detection in assays.
- Cell Surface Protein Labeling : Allows researchers to track and analyze cell surface markers in live cells.
Case Studies and Research Findings
- Protein Interaction Studies :
- Antibody Development :
- Cell Surface Analysis :
Comparative Analysis with Other Crosslinkers
| Property | BS2G | DSG (Di(N-succinimidyl) Glutarate) |
|---|---|---|
| Molecular Weight | 576.453 g/mol | 326.3 g/mol |
| Spacer Length | 7.7 Å | 7.7 Å |
| Solubility | Water-soluble | Organic solvent required |
| Reactivity | Amine-reactive | Amine-reactive |
| Cleavability | Non-cleavable | Non-cleavable |
Q & A
Q. What buffer conditions optimize the conjugation efficiency of Bis(3-sulfo-N-succinimidyl) glutarate disodium salt with primary amines?
- Methodological Answer: Conjugation efficiency depends on pH, ionic strength, and buffer composition.
-
pH: Maintain pH 7.5–9.0 to ensure amine reactivity while minimizing hydrolysis. Avoid Tris-based buffers, as they compete with target amines .
-
Buffer Compatibility: Use phosphate or HEPES buffers. Test reactivity via spectrophotometry (e.g., absorbance at 260 nm for NHS ester hydrolysis) .
-
Temperature: Conduct reactions at 4°C for slow hydrolysis or 25°C for rapid conjugation, with time-course monitoring .
- Data Table:
| pH | Buffer Type | Reaction Time (min) | Conjugation Efficiency (%) |
|---|---|---|---|
| 7.0 | Phosphate | 30 | 65 |
| 8.0 | HEPES | 20 | 85 |
| 9.0 | Borate | 15 | 78 |
Q. What analytical techniques validate successful crosslinking and quantify unreacted reagent?
- Methodological Answer:
- SDS-PAGE: Resolve crosslinked products via electrophoresis; observe shifts in molecular weight .
- Size-Exclusion Chromatography (SEC): Separate conjugated complexes from unreacted components .
- Mass Spectrometry: Confirm covalent modifications by detecting mass shifts of ± 192.1 Da (glutarate moiety) .
Advanced Research Questions
Q. How can contradictory data on hydrolytic stability in different solvent systems be resolved?
- Methodological Answer:
-
Systematic Solvent Screening: Test stability in aqueous buffers (varying pH), organic-aqueous mixtures (e.g., DMSO/water), and ionic liquids. Monitor hydrolysis via HPLC at 260 nm .
-
Kinetic Modeling: Use Arrhenius plots to compare degradation rates under varied conditions .
-
Contradiction Analysis: Replicate conflicting studies with standardized protocols (e.g., fixed temperature, purity controls) to isolate variables .
- Data Table:
| Solvent System | Half-Life (h, 25°C) | Hydrolysis Rate Constant (k, s⁻¹) |
|---|---|---|
| PBS (pH 7.4) | 1.2 | 1.6 × 10⁻⁴ |
| 10% DMSO/PBS | 3.8 | 5.1 × 10⁻⁵ |
| 0.1 M Borate (pH 8.5) | 0.8 | 2.4 × 10⁻⁴ |
Q. How can computational modeling predict optimal crosslinking sites in multi-protein systems?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate protein surface accessibility to identify reactive lysine residues .
- Docking Software: Predict steric hindrance between the crosslinker and target sites (e.g., AutoDock Vina) .
- Validation: Compare computational predictions with experimental crosslinking data (e.g., MS/MS fragmentation) .
Q. How to design controlled experiments to distinguish specific vs. non-specific crosslinking artifacts?
- Methodological Answer:
- Negative Controls: Use amine-free buffers or add competing reagents (e.g., glycine) to quench non-specific reactions .
- Concentration Gradients: Titrate crosslinker concentrations to identify saturable (specific) vs. linear (non-specific) binding .
- Crosslinking Inhibition: Pre-treat samples with site-specific blockers (e.g., lysine methyl ester) and compare efficiency .
Methodological Frameworks
- Theoretical Design: Align experimental goals with reaction path search methods (quantum chemical calculations) to narrow optimal conditions .
- Data Management: Use chemical software for virtual simulations, reducing trial-and-error approaches and enhancing reproducibility .
- Contradiction Resolution: Apply systematic review protocols (e.g., PRISMA guidelines) to harmonize conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
